molecular formula C11H19NO3 B2754152 Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate CAS No. 2095396-31-7

Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate

Cat. No.: B2754152
CAS No.: 2095396-31-7
M. Wt: 213.277
InChI Key: YECDILQHQJBHKH-XHNCKOQMSA-N
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Description

Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound in larger quantities. The use of automated systems and advanced purification techniques ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]carbamate
  • Tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate

Uniqueness

Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate is unique due to its specific bicyclic structure and the presence of the tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-7-4-5-8-9(7)14-8/h7-9H,4-6H2,1-3H3,(H,12,13)/t7-,8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECDILQHQJBHKH-XHNCKOQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2C1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC[C@H]2[C@@H]1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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